Deacetylnimbin

Übersicht

Beschreibung

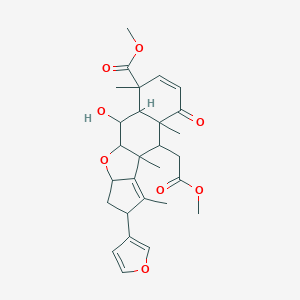

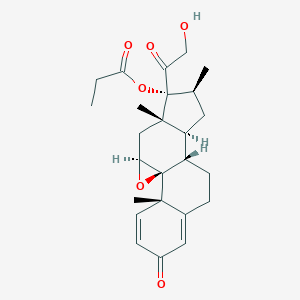

Deacetylnimbin is a limonoid that is nimbin in which the acetyloxy group at position 6 is replaced by a hydroxy group . It has been isolated from Azadirachta indica . It has a role as a plant metabolite, an antifeedant, and an insect growth regulator . It is a cyclic terpene ketone, an enone, a member of furans, a limonoid, a tetracyclic triterpenoid, a methyl ester, and a diester . It is functionally related to nimbin .

Synthesis Analysis

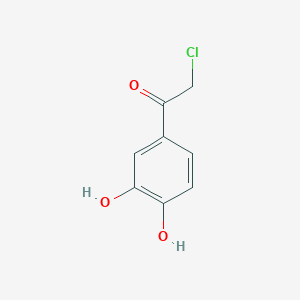

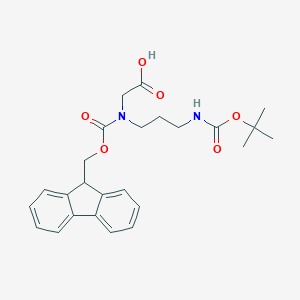

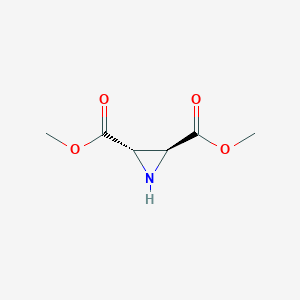

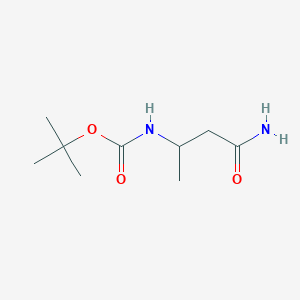

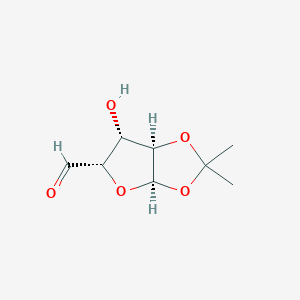

The synthesis of Deacetylnimbin has been reported in a study where ethylenediamine in methanol was used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation . This method enables deacetylation without affecting other functional groups such as α,β-unsaturated ketone, ester, ether, etc . Another study reported a convergent synthesis of nimbolide, a related compound, through a late-stage coupling strategy . This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of nimbolide and its analogues .

Molecular Structure Analysis

The molecular formula of Deacetylnimbin is C28H34O8 . Its molecular weight is 498.6 g/mol . The IUPAC name is methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate .

Physical And Chemical Properties Analysis

Deacetylnimbin has a molecular weight of 498.6 g/mol . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has 6 freely rotating bonds . Its polar surface area is 112 Ų . Its molar refractivity is 128.6±0.4 cm³ . Its polarizability is 51.0±0.5 10⁻²⁴ cm³ . Its molar volume is 385.5±5.0 cm³ .

Wissenschaftliche Forschungsanwendungen

Pharmacological or Medicinal Properties

- Field : Pharmacology and Medicine

- Application : The extracts of different parts of the Neem tree have been well documented for their pharmacological or medicinal properties . These properties could be further explored for the development of new herbal formulations and therapeutic agents .

- Methods : The pharmacological properties are due to the presence of active phytochemicals like flavonoids, terpenoids, coumarins, alkaloids, tannins, sulphurous compounds, carbohydrates, proteins, and minerals .

- Results : Over 700 herbal preparations based on A. indica have been recognized in traditional systems of medicine such as Unani, homoeopathy, Ayurveda, and Siddha .

Dermocosmetic and Topical Products

- Field : Dermatology and Cosmetology

- Application : Azadirachta indica (Neem) is traditionally used to treat skin diseases . It’s being studied for its potential use in cosmetics .

- Methods : The bark, leaves, seeds, fruits, and flowers of the Neem tree are widely used in medicinal treatment due to the presence of active secondary metabolites with biological effects .

- Results : Most studies explained the antimicrobial properties in health conditions, such as acne, dandruff, and personal health care .

Insect Antifeedant and Growth-Regulating Activities

- Field : Entomology

- Application : Deacetylnimbin has been studied for its antifeedant and insect growth-regulating activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antioxidant, Anti-inflammatory, and Antidiabetic Properties

- Field : Pharmacology and Medicine

- Application : Neem displays various medicinal properties such as antioxidant, anti-inflammatory, antidiabetic .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Anticancer Properties

- Field : Oncology

- Application : Neem has been studied for its potential anticancer properties .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Poly(ADP-ribose) Polymerase-1 Trapping Inducers

- Field : Biochemistry

- Application : Nimbolide, a ring seco-C limonoid natural product, was recently found to inhibit the poly(ADP)-ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 . In doing so, it induces the ‘supertrapping’ of both PARylated PARP1 and PAR-dependent DNA-repair factors .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Hepatoprotective Properties

- Field : Pharmacology and Medicine

- Application : Neem has been studied for its potential hepatoprotective properties .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Neuroprotective Properties

- Field : Neurology

- Application : Neem has been studied for its potential neuroprotective properties .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antipyretic and Wound Healing Activities

- Field : Pharmacology and Medicine

- Application : Neem has been studied for its potential antipyretic and wound healing activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

When handling Deacetylnimbin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Deacetylnimbin has a variety of physiological effects on many insect pests, such as antifeedancy and growth and development inhibition . Future research directions could include further exploration of these effects, as well as the development of novel strategies to control its release rate and improve its stability and sustainability .

Eigenschaften

IUPAC Name |

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3/t16-,17-,18-,22-,23+,24-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBHKOAPXBDFPX-PQYHCQQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4O)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetylnimbin | |

CAS RN |

18609-16-0 | |

| Record name | Deacetylnimbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18609-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)

![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)